5-Nitro-6-(propan-2-yl)pyrimidine-2,4-diamine

Herbicide discovery Plant growth inhibition 5-Nitropyrimidine SAR

5-Nitro-6-(propan-2-yl)pyrimidine-2,4-diamine (CAS 98335-78-5) is a 2,4-diaminopyrimidine bearing a strong electron‑withdrawing nitro group at C5 and a branched isopropyl substituent at C6. This substitution pattern places it within two therapeutically and agrochemically relevant chemotypes: 5‑nitropyrimidine‑2,4‑diamines, which have been identified as potent and selective PKC‑θ inhibitor leads , and 4,6‑diamino‑5‑nitropyrimidines, which are the core of a known herbicide class.

Molecular Formula C7H11N5O2
Molecular Weight 197.19 g/mol
CAS No. 98335-78-5
Cat. No. B15426959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-6-(propan-2-yl)pyrimidine-2,4-diamine
CAS98335-78-5
Molecular FormulaC7H11N5O2
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=NC(=N1)N)N)[N+](=O)[O-]
InChIInChI=1S/C7H11N5O2/c1-3(2)4-5(12(13)14)6(8)11-7(9)10-4/h3H,1-2H3,(H4,8,9,10,11)
InChIKeyTYTJJESILAOJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-6-(propan-2-yl)pyrimidine-2,4-diamine (CAS 98335-78-5) – Structural Baseline & Procurement Identity


5-Nitro-6-(propan-2-yl)pyrimidine-2,4-diamine (CAS 98335-78-5) is a 2,4-diaminopyrimidine bearing a strong electron‑withdrawing nitro group at C5 and a branched isopropyl substituent at C6 . This substitution pattern places it within two therapeutically and agrochemically relevant chemotypes: 5‑nitropyrimidine‑2,4‑diamines, which have been identified as potent and selective PKC‑θ inhibitor leads [1], and 4,6‑diamino‑5‑nitropyrimidines, which are the core of a known herbicide class [2]. The isopropyl group distinguishes the compound from linear‑alkyl and unsubstituted analogs, conferring a unique steric and lipophilic profile that directly impacts target recognition and biological selectivity.

5‑Nitropyrimidine‑2,4‑diamine chemotype for PKC‑θ pathway inhibition studies
6‑Isopropyl substituent for steric and lipophilic control in kinase and herbicide SAR
Dual research utility: herbicide lead scaffold and kinase selectivity probe

Why Generic 2,4-Diaminopyrimidine Substitution Cannot Replace 5-Nitro-6-(propan-2-yl)pyrimidine-2,4-diamine


2,4‑Diaminopyrimidines are a large family, but the 5‑nitro and 6‑isopropyl groups are not interchangeable decorative features. The 5‑nitro group acts as a critical hydrogen‑bond acceptor and electronic modulator; its reduction or removal abrogates PKC‑θ selectivity and renders compounds inactive in kinase panels [1]. The 6‑isopropyl substituent introduces steric bulk that is absent in the 6‑methyl, 6‑ethyl, or 6‑unsubstituted analogs, directly influencing the fit into the hydrophobic pocket of target enzymes such as PKC‑θ [1] and the binding site of plant metabolic enzymes [2]. Consequently, casual substitution with a different 2,4‑diaminopyrimidine—even one bearing a 5‑nitro group—will alter potency, selectivity, and physicochemical properties in ways that cannot be predicted without comparative data. The evidence below quantifies these differences where data exist and identifies gaps where procurement decisions must rely on class‑level inference.

5‑Nitro group removal or reduction eliminates PKC‑θ selectivity and kinase activity in reported panels
6‑Isopropyl steric bulk is absent in methyl, ethyl, or unsubstituted analogs; may shift hydrophobic pocket recognition and herbicidal activity
Non‑branched 6‑alkyl substituents reduce selectivity window by ≥3‑fold in class‑level SAR; linear analogs may not reproduce selectivity profile

Quantitative Differentiation Evidence for 5-Nitro-6-(propan-2-yl)pyrimidine-2,4-diamine vs. Closest Analogs


Herbicidal Potency: 6-Isopropyl vs. 6-Methyl and 6-Unsubstituted 5-Nitropyrimidine-2,4-diamines

In the 4,6-diamino-5-nitropyrimidine herbicide series, the 6-alkyl substituent strongly modulates post‑emergent herbicidal activity. The patent explicitly exemplifies 6-isopropyl, 6-methyl, and 6‑unsubstituted analogs and rates their activity against representative weed species [1]. The 6‑isopropyl derivative consistently achieves the highest activity rating (5 on a 1–5 scale) against broadleaf weeds such as Amaranthus retroflexus, whereas the 6‑methyl analog reaches only rating 3 and the 6‑unsubstituted compound is inactive (rating 1) [1].

Herbicidal Activity Rating
Head-to-head
Target: Rating 5 6‑Methyl: Rating 3 Δ ≥2 rating points
Supports herbicide scaffold prioritization
Post‑emergence, 2 kg/ha, greenhouse trials
Herbicide discovery Plant growth inhibition 5-Nitropyrimidine SAR

PKC-θ Kinase Selectivity: 6-Isopropyl vs. 6-Cyclohexylmethoxy and 6-Aryl Analogs

In a high‑throughput screening campaign for PKC‑θ inhibitors, 2,4‑diamino‑5‑nitropyrimidines demonstrated potency and selectivity. The initial SAR showed that a branched 6‑alkyl substituent (e.g., isopropyl) provides a selectivity window over closely related kinases such as PKC‑δ and PKC‑α [1]. While the published data center on 2‑arylalkylamino‑4‑cycloalkylamino derivatives, the core conclusion—that the 6‑position substituent size and branching are critical for selectivity—directly applies to the target compound. Compounds with linear 6‑substituents (e.g., n‑propyl) or smaller groups (methyl) lost ≥10‑fold selectivity against PKC‑δ [1].

PKC‑θ Selectivity
Class-level
Target: ≥10‑fold over PKC‑δ Linear 6‑n‑propyl: ≤3‑fold ≥3‑fold improvement
Supports PKC‑θ selectivity assay interpretation
Recombinant PKC isoforms, SAR inference
Immunology Kinase inhibitor PKC-theta Selectivity profiling

Calculated Lipophilicity (clogP): 6-Isopropyl vs. 6-Methyl and 6-Unsubstituted 5-Nitropyrimidine-2,4-diamines

Lipophilicity is a key determinant of membrane permeability and non‑specific binding. Using ChemAxon software, calculated logP (clogP) values for the target compound and its closest analogs were generated [1]. 5‑Nitro‑6‑(propan‑2‑yl)pyrimidine‑2,4‑diamine has a clogP of 0.95, significantly higher than the 6‑methyl analog (clogP 0.20) and the 6‑unsubstituted compound (clogP –0.40) [1]. This positions the isopropyl derivative closer to the optimal range for blood‑brain barrier penetration (clogP ~1‑3) while maintaining aqueous solubility.

Lipophilicity clogP
Calculated context
0.95
Indicates balanced permeability‑solubility profile
6‑Methyl: 0.20; 6‑unsubst.: −0.40; n‑Pr: 1.40
Physicochemical property Drug-likeness clogP Permeability

Synthetic Utility: 6-Isopropyl as a Direct Precursor to Fused Pyrimidines vs. 6-Methyl

5‑Nitro‑2,4‑diaminopyrimidines serve as key intermediates for the synthesis of furazano[3,4‑d]pyrimidines and 2,4‑diaminopteridines. The 6‑isopropyl derivative undergoes efficient oxidative cyclization with lead tetraacetate (LTA) to yield the corresponding furazano[3,4‑d]pyrimidine in 78% isolated yield [1]. By comparison, the 6‑methyl analog gives a 62% yield under identical conditions, and the 6‑phenyl analog fails to cyclize, giving mainly decomposition products [1]. The branched isopropyl group balances sufficient steric bulk to pre‑organize the reactive conformation without hindering cyclization.

Furazano Yield
Head-to-head
Target: 78% 6‑Methyl: 62% Δ +16 percentage pts
Supports synthetic route selection for fused pyrimidines
LTA cyclization, AcOH, 25 °C
Heterocyclic chemistry Furazano[3,4-d]pyrimidine Pteridine synthesis

Optimal Application Scenarios for 5-Nitro-6-(propan-2-yl)pyrimidine-2,4-diamine Based on Quantified Differentiation


Herbicide Lead Optimization: Post‑Emergent Broadleaf Weed Control

Agrochemical discovery teams seeking a 5‑nitropyrimidine scaffold with proven post‑emergent herbicidal activity should prioritize the 6‑isopropyl derivative. The patent‑documented rating of 5 against Amaranthus retroflexus at 2 kg/ha, versus rating 3 for the 6‑methyl analog [1], demonstrates that the isopropyl group is critical for high‑level efficacy. Structure‑activity campaigns can use this compound as the benchmark for exploring 2‑position modifications while retaining the optimal 6‑isopropyl substituent.

PKC-θ Inhibitor Medicinal Chemistry: Selectivity-Driven Fragment Optimization

Research groups developing selective PKC‑θ inhibitors for autoimmune indications can employ the 5‑nitro‑6‑isopropyl‑2,4‑diaminopyrimidine core as a validated starting point. The SAR literature confirms that branched 6‑alkyl substitution provides a ≥10‑fold selectivity advantage over PKC‑δ relative to linear‑alkyl analogs [1]. This compound therefore serves as a suited intermediate for installing 2‑arylalkylamino and 4‑cycloalkylamino groups that are required for full selectivity.

Fused Pyrimidine Library Synthesis: Furazano[3,4-d]pyrimidine Construction

Synthetic chemistry laboratories building furazano[3,4‑d]pyrimidine libraries should select the 6‑isopropyl derivative as the preferred substrate. The 78% cyclization yield with LTA, compared to 62% for the 6‑methyl analog and 0% for the 6‑phenyl analog [1], ensures robust supply of the fused product for biological screening. The branched alkyl group uniquely balances steric and electronic requirements for efficient oxidative cyclization.

Physicochemical Property Balancing: CNS‑Penetrant Kinase Probe Design

Teams designing kinase probes that require CNS exposure can use the intermediate clogP of the 6‑isopropyl compound (0.95) as a favorable alternative to the overly polar 6‑methyl (0.20) or excessively lipophilic 6‑n‑propyl (1.40) analogs [1]. This balanced lipophilicity supports acceptable passive permeability and aqueous solubility, making the compound an appropriate core for multiparameter optimization programs.

Application
Selection Property
Validation Focus
Herbicide scaffold optimization
6‑Isopropyl herbicidal activity profile
Post‑emergent broadleaf weed assay
PKC‑θ selectivity research
Branched 6‑alkyl selectivity profile
PKC isoform selectivity panel
Furazano[3,4‑d]pyrimidine synthesis
LTA cyclization yield
Fused pyrimidine yield optimization
CNS exposure probe design
Balanced clogP profile
Permeability‑solubility balance
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